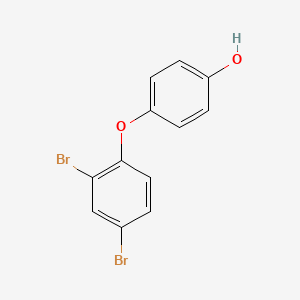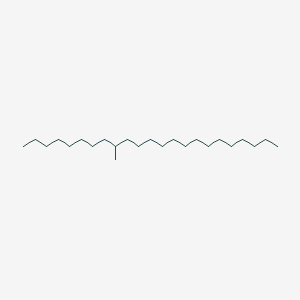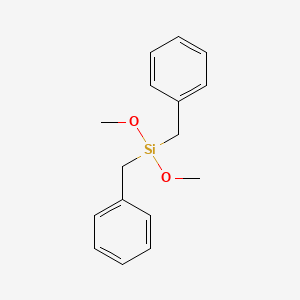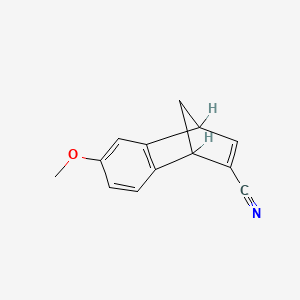![molecular formula C13H18O2 B14471825 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 65904-23-6](/img/structure/B14471825.png)
8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene is an organic compound with a unique spirocyclic structure. This compound features a dioxaspirodecane ring system with a butynyl substituent and a methyl group. The spirocyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the formation of the spirocyclic ring system followed by the introduction of the butynyl and methyl groups. One common method is the cyclization of a suitable diol precursor with an appropriate alkyne under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or aminated spirocyclic compounds
Aplicaciones Científicas De Investigación
8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different substituents.
Butynyl-substituted compounds: Molecules with a butynyl group attached to various ring systems.
Methyl-substituted spirocycles: Spirocyclic compounds with methyl groups at different positions.
Uniqueness
8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a spirocyclic ring, a butynyl group, and a methyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65904-23-6 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
8-but-3-ynyl-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-12-6-7-13(10-11(12)2)14-8-9-15-13/h1H,4-10H2,2H3 |
Clave InChI |
HXUXHWSKDWDKBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2(C1)OCCO2)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)
